

# A Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylmaleimide

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## Compound of Interest

Compound Name: 2,3-Dimethylmaleimide

Cat. No.: B091841

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## Introduction

**2,3-Dimethylmaleimide** is a derivative of maleimide, a five-membered unsaturated imide ring, distinguished by the presence of methyl groups at the 2 and 3 positions.<sup>[1]</sup> This structural modification imparts unique reactivity and stability to the molecule, making it a valuable building block in organic synthesis, polymer chemistry, and bioconjugation.<sup>[1]</sup> The core of its utility lies in the electron-deficient nature of the maleimide ring, which is highly susceptible to nucleophilic attack, enabling a variety of chemical transformations.<sup>[1]</sup> This guide provides an in-depth overview of the core physical and chemical properties of **2,3-Dimethylmaleimide**, its synthesis, and its characterization, tailored for professionals in research and development.

## Core Properties and Identifiers

Precise identification and understanding of the basic physical properties are fundamental for the application of any chemical compound.

### Table 1: Chemical Identifiers for 2,3-Dimethylmaleimide

Identifier	Value
IUPAC Name	3,4-dimethylpyrrole-2,5-dione[2]
CAS Number	17825-86-4[1][2]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> [2]
Molecular Weight	125.13 g/mol [1][2]
InChIKey	ZTWMBHJPUJJME-UHFFFAOYSA-N[1][2]

Table 2: Physical Properties of **2,3-Dimethylmaleimide**

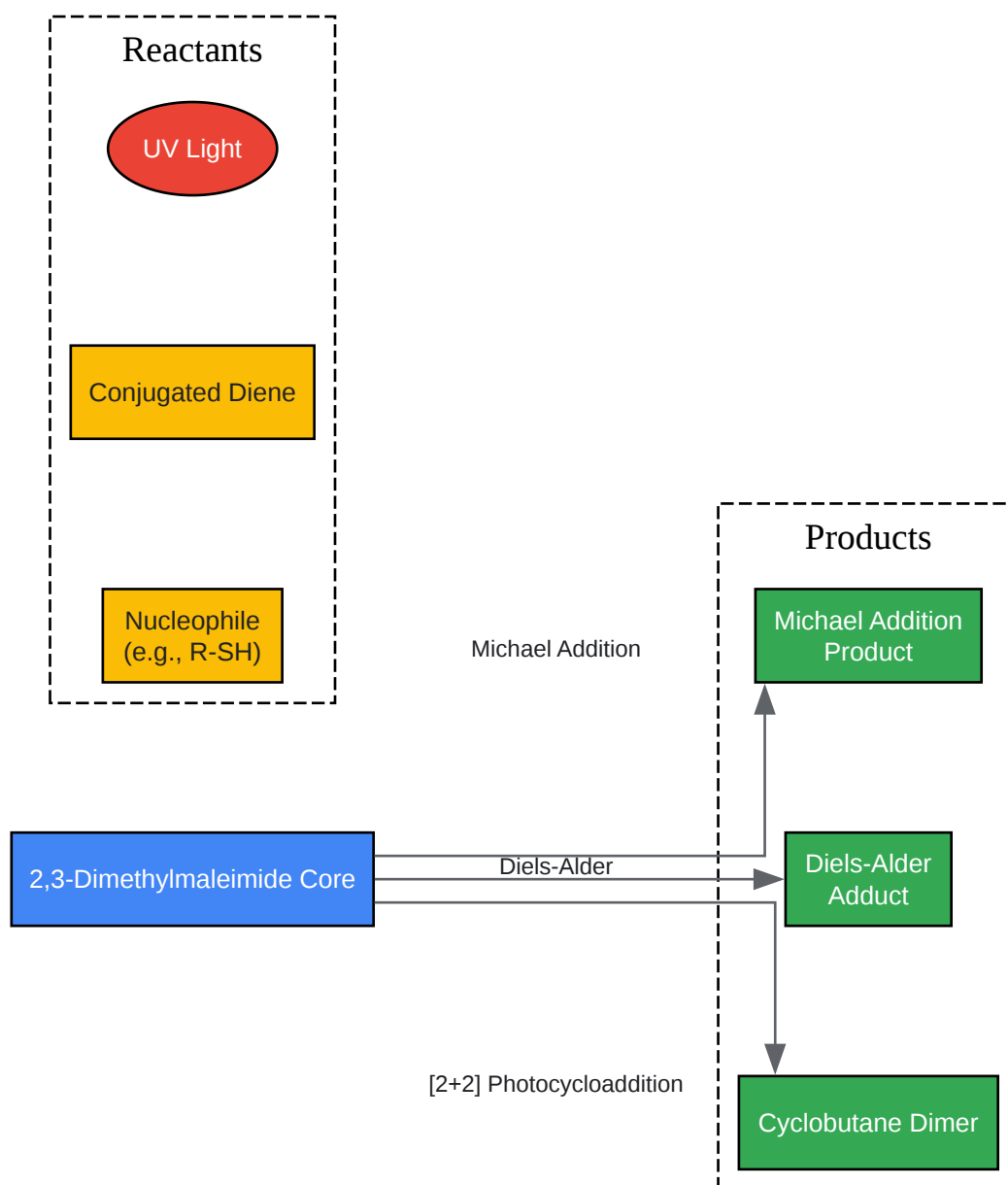
Property	Value	Notes
Melting Point	Data not available	Melting points for N-substituted derivatives are well-documented, e.g., N-phenyl-2,3-dimethylmaleimide melts at 110–111 °C.[1]
Boiling Point	240.3 °C at 760 mmHg (Predicted)[3]	Experimental data is limited.
Solubility	Data not available	Based on the polarity of the maleimide structure, solubility is expected in polar organic solvents like DMF, DMSO, and alcohols. The parent compound, maleimide, is soluble in water.[4]

## Chemical Reactivity and Profile

The chemical behavior of **2,3-Dimethylmaleimide** is dominated by its electron-deficient  $\pi$ -system, making it a versatile reactant in several key organic reactions.

The two electron-withdrawing carbonyl groups render the carbon-carbon double bond highly electrophilic. This facilitates three primary types of reactions:

- Michael Addition: The double bond is highly susceptible to conjugate addition by nucleophiles, particularly soft nucleophiles like thiols.[\[1\]](#) This thiol-maleimide reaction is fundamental to its widespread use in bioconjugation for labeling cysteine residues in proteins.[\[1\]](#)
- Diels-Alder Reaction: As an electron-poor dienophile, **2,3-Dimethylmaleimide** can react with conjugated dienes to form bicyclic adducts.[\[1\]](#)
- [2+2] Photocycloaddition: Upon exposure to UV radiation, the double bond can undergo dimerization, forming a cyclobutane ring. This property is exploited for the photocrosslinking of polymers functionalized with maleimide groups to form hydrogels.[\[1\]](#)



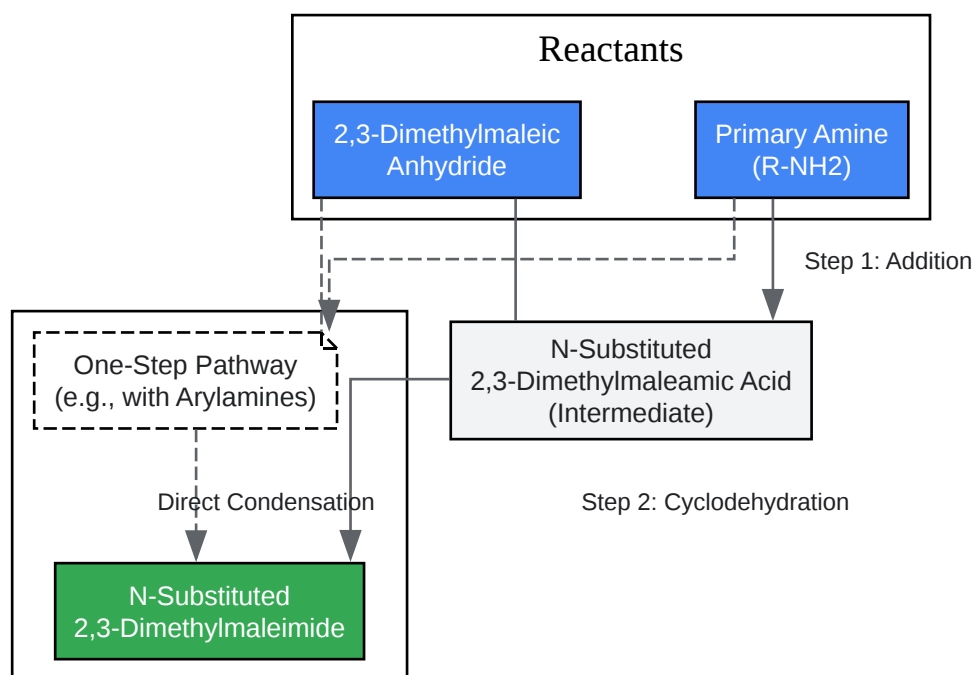
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**Figure 1.** Key reaction pathways of the **2,3-Dimethylmaleimide** core.

## Synthesis and Derivatization

N-substituted **2,3-dimethylmaleimides** are typically synthesized via the condensation of 2,3-dimethylmaleic anhydride with a primary amine.<sup>[1]</sup> The mechanism can vary depending on the reactants.

- Two-Step Mechanism: With many amines, the reaction proceeds through a stable, open-chain intermediate, an N-substituted 2,3-dimethylmaleamic acid. This intermediate is then cyclized in a separate step, often with a dehydrating agent like acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[5]
- One-Step Mechanism: Notably, the reaction with certain arylamines can proceed directly to the N-aryl-**2,3-dimethylmaleimide** without the isolation of the amic acid intermediate.[6]



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**Figure 2.** General synthesis workflow for N-substituted **2,3-dimethylmaleimides**.

## Experimental Protocol: General Synthesis of N-Phenyl-**2,3-dimethylmaleimide**

This protocol describes a typical two-step synthesis.

- Formation of Maleamic Acid: Dissolve 2,3-dimethylmaleic anhydride (1 equivalent) in a suitable solvent like diethyl ether. Add aniline (1 equivalent) dropwise with stirring, maintaining the temperature at room temperature. The N-phenylmaleamic acid intermediate will precipitate.[6]

- Cyclodehydration: Collect the intermediate by filtration. Without further purification, dissolve the residue in acetic anhydride containing a catalytic amount of sodium acetate.[5]
- Workup and Purification: Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture into ice water to precipitate the crude N-phenyl-**2,3-dimethylmaleimide**. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[7]

## Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the structure and purity of **2,3-Dimethylmaleimide** and its derivatives.

Table 3: Key Spectroscopic Data for **2,3-Dimethylmaleimide** Derivatives

Technique	Feature	Typical Value / Observation
<sup>1</sup> H NMR	Methyl Protons (-CH <sub>3</sub> )	A single, sharp singlet due to molecular symmetry.[1]
<sup>13</sup> C NMR	Methyl Carbons (-CH <sub>3</sub> )	A single signal confirming the equivalence of the two methyl groups.[1]
Carbonyl Carbons (C=O)	A single signal confirming the equivalence of the two carbonyl carbons.[1]	
FTIR	Carbonyl Stretch (C=O)	Strong, characteristic symmetric and asymmetric stretching bands, typically observed between 1700-1780 cm <sup>-1</sup> . [8][9]
C=C Stretch	The disappearance of this band indicates a reaction at the double bond (e.g., Michael addition).[8]	

## Experimental Protocols: Analytical Characterization

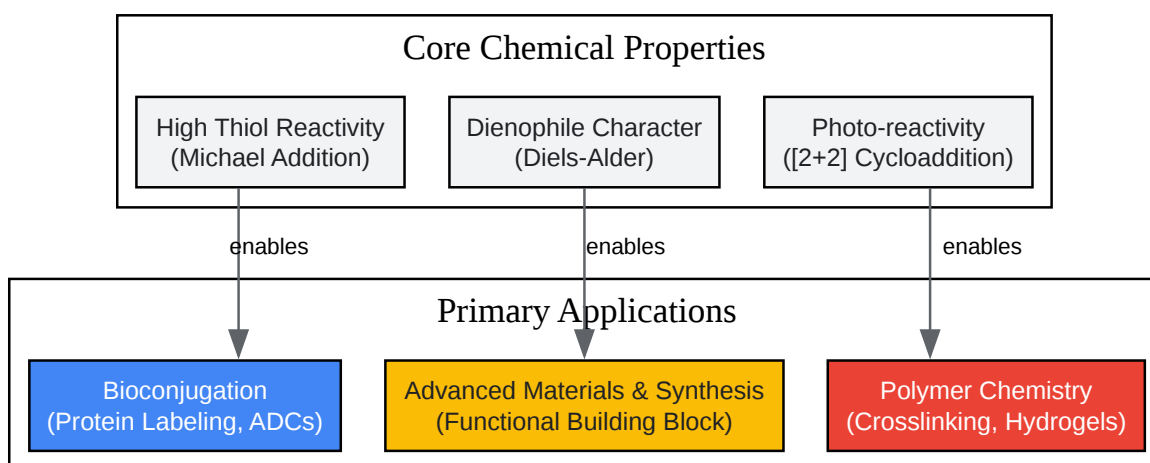
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
  - Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher). For complex structures, 2D NMR experiments like COSY and HMBC can be used to confirm connectivity.[\[10\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Sample Preparation: Prepare the sample as a KBr pellet or as a thin film by depositing a solution onto a salt plate (e.g., NaCl) and evaporating the solvent.
  - Acquisition: Record the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ . Key functional groups to identify are the C=O stretches ( $1700\text{--}1780\text{ cm}^{-1}$ ) and the C=C bond.[\[9\]](#)
- Mass Spectrometry (MS):
  - Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[\[11\]](#)[\[12\]](#) For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity analysis.
  - Analysis: The resulting mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For bioconjugates, MS is used to confirm the successful labeling of peptides or proteins.[\[13\]](#)

## Applications in Research and Development

The unique chemical properties of **2,3-Dimethylmaleimide** drive its use in several advanced applications.

- Bioconjugation: The high reactivity of the maleimide group toward thiols makes it an ideal tool for covalently linking molecules (like drugs, fluorophores, or polymers) to proteins and peptides at specific cysteine residues.[\[1\]](#)

- **Polymer Chemistry:** It is used as a monomer for creating functional polymers. The ability of the maleimide group to undergo photocrosslinking allows for the formation of hydrogels and other advanced materials with tunable properties.[1]
- **Agrochemicals:** Research has indicated that some **2,3-Dimethylmaleimide** derivatives exhibit antifungal properties, suggesting potential applications in agriculture.[1]



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**Figure 3.** Relationship between the core chemical properties of **2,3-dimethylmaleimide** and its scientific applications.

## Conclusion

**2,3-Dimethylmaleimide** is a versatile chemical entity with a rich reaction profile centered on its electron-deficient double bond. Its predictable reactivity with thiols, dienes, and UV light makes it an indispensable tool for researchers in drug development, materials science, and synthetic chemistry. A thorough understanding of its physical properties, synthesis, and analytical signatures is crucial for leveraging its full potential in creating novel conjugates, polymers, and functional materials.

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